Continuous-Flow Synthesis Delivers 25 Percentage-Point Higher Yield and 7 Percentage-Point Higher Purity Than Batch Processing for the Identical Compound
In a direct head-to-head comparison within the same study, the continuous-flow synthesis of 3-(mesitylthio)-1H-1,2,4-triazole achieved an isolated yield of 85% with a crude product purity of 98%, compared to 60% yield and 91% purity for the conventional batch process [1]. The continuous-flow process also reduced the total reaction time from 3 hours to 50 seconds and delivered a productivity of 344 g/h, while simultaneously suppressing hydrolysis, dimerization, and intramolecular coupling by-products (a, b, and c) that were prominent in the batch mode [1].
| Evidence Dimension | Synthetic yield, purity, reaction time, and productivity for the same compound |
|---|---|
| Target Compound Data | 85% yield; 98% purity; 50 s total reaction time; 344 g/h productivity (continuous-flow process) |
| Comparator Or Baseline | 60% yield; 91% purity; 3 h total reaction time (batch process) |
| Quantified Difference | Yield: +25 percentage points (85% vs 60%, a 42% relative increase); Purity: +7 percentage points; Reaction time: 216-fold reduction (3 h to 50 s) |
| Conditions | Two-step continuous-flow microreactor: diazotization (T1 = 10 °C, τ1 = 10 s) and dediazoniation (T2 = 25 °C, τ2 = 40 s); HPLC purity determination at 254 nm; external standard yield quantification; batch comparison using same starting material scale (13.5 g, 0.1 mol 2,4,6-trimethylaniline) |
Why This Matters
For procurement decisions, the continuous-flow process metric demonstrates that suppliers using this technology can reliably deliver material with substantially higher purity and consistency, reducing downstream purification burden and batch failure risk in cafenstrole manufacturing.
- [1] Yu, Z.; Chen, J.; Liu, J.; Wu, Z.; Su, W. Conversion of 2,4,6-Trimethylaniline to 3-(Mesitylthio)-1H-1,2,4-triazole Using a Continuous-Flow Reactor. Org. Process Res. Dev. 2018, 22 (12), 1708–1713. Table 1; Figure 8. DOI: 10.1021/acs.oprd.8b00362. View Source
